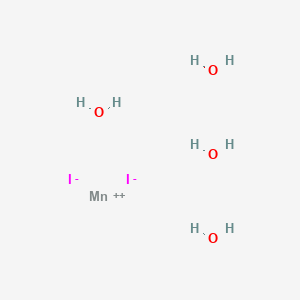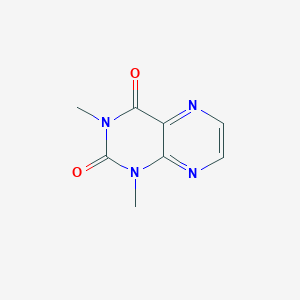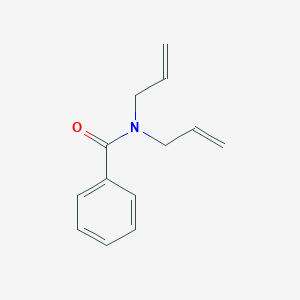
Manganese iodide tetrahydrate
Übersicht
Beschreibung
Manganese iodide tetrahydrate is a chemical compound composed of manganese and iodide with the formula MnI₂·4H₂O. It is a pink solid in its tetrahydrate form, while the anhydrous derivative is beige . This compound features octahedral manganese centers and is distinct from other manganese halides due to its trans configuration .
Vorbereitungsmethoden
Manganese iodide tetrahydrate can be synthesized by treating manganese(II) carbonate with hydriodic acid. The reaction proceeds as follows :
MnCO3+2HI→MnI2+H2O+CO2
The anhydrous form can be produced by dehydration in a vacuum . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency.
Analyse Chemischer Reaktionen
Manganese iodide tetrahydrate undergoes various chemical reactions, including:
Oxidation: The iodide ion in this compound can be oxidized to iodine under the influence of light and air.
Thermal Decomposition: When heated to around 90°C in a vacuum, this compound decomposes to manganese(II) iodide and water.
Common reagents used in these reactions include hydriodic acid for synthesis and oxidizing agents for oxidation reactions. The major products formed from these reactions are manganese(II) iodide and iodine.
Wissenschaftliche Forschungsanwendungen
Manganese iodide tetrahydrate has several scientific research applications:
Wirkmechanismus
The mechanism by which manganese iodide tetrahydrate exerts its effects involves the interaction of manganese ions with various molecular targets. Manganese ions can participate in redox reactions, influencing cellular processes and enzyme activities . The pathways involved include oxidative stress response and metal ion homeostasis.
Vergleich Mit ähnlichen Verbindungen
Manganese iodide tetrahydrate can be compared with other manganese halides such as manganese(II) chloride and manganese(II) bromide. Unlike manganese(II) chloride and manganese(II) bromide, which are cis-configured, this compound is trans-configured . This unique configuration affects its chemical properties and reactivity.
Similar Compounds
- Manganese(II) chloride (MnCl₂)
- Manganese(II) bromide (MnBr₂)
- Manganese(II) fluoride (MnF₂)
- Iron(II) iodide (FeI₂)
- Cobalt(II) iodide (CoI₂)
This compound stands out due to its distinct configuration and specific applications in various fields.
Eigenschaften
IUPAC Name |
manganese(2+);diiodide;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZJNPHDXBLNHA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Mn+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8I2MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158726 | |
| Record name | Manganese iodide tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-37-2 | |
| Record name | Manganese iodide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese iodide tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90158726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANGANESE IODIDE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H13JJE2JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















